molecular formula C23H20FNO2 B2603569 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-74-7

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2603569
CAS No.: 850905-74-7
M. Wt: 361.416
InChI Key: HDJLWBWSTMUHAB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a benzyloxy group, a fluorobenzyl group, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinolinone core, followed by the introduction of the benzyloxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one include other isoquinolinone derivatives with different substituents, such as:

  • 5-(Methoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(Benzyloxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(Benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJLWBWSTMUHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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